molecular formula C12H12N2O3 B3047836 3-(2-Nitroanilino)-2-cyclohexen-1-one CAS No. 145657-29-0

3-(2-Nitroanilino)-2-cyclohexen-1-one

Cat. No. B3047836
CAS RN: 145657-29-0
M. Wt: 232.23 g/mol
InChI Key: YPPTUMWGKHRCMR-UHFFFAOYSA-N
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Description

2-Nitroaniline is a derivative of aniline containing a nitro group (—NO 2). It’s used as a precursor to dyes . Cyclohexenone is a ketone derivative of cyclohexene. It’s a colorless liquid with a sharp smell. It’s used in the production of various chemicals .


Molecular Structure Analysis

The molecular structure of 2-Nitroaniline consists of a benzene ring with an amino group (NH2) and a nitro group (NO2) attached . The structure of cyclohexenone consists of a six-membered ring with a double bond and a ketone functional group. The exact structure of “3-(2-Nitroanilino)-2-cyclohexen-1-one” would depend on how these components are connected .


Chemical Reactions Analysis

Nitroanilines can undergo various reactions, including reduction to the corresponding phenylenediamines . Cyclohexenone can participate in various reactions typical for ketones, such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Nitroanilino)-2-cyclohexen-1-one” would depend on its exact structure. For example, 2-Nitroaniline is a yellow solid , and cyclohexenone is a colorless liquid . The compound might have properties intermediate between these two .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

3-(2-Nitroanilino)-2-cyclohexen-1-one: has garnered attention as a potential nonlinear optical material. Here’s why:

UV-Vis Spectroscopy and Photoluminescence

Understanding the optical properties of this compound is essential. Key points:

Thermal Stability

Structural Optimization

Synthesis of Related Compounds

Quantum Chemical Calculations

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, nitroanilines are often used as precursors to dyes .

Safety and Hazards

Nitroanilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure . Similar precautions would likely apply to “3-(2-Nitroanilino)-2-cyclohexen-1-one”.

Future Directions

The future directions for research would depend on the properties and potential applications of “3-(2-Nitroanilino)-2-cyclohexen-1-one”. Given the use of nitroanilines as precursors to dyes, one possible direction could be the development of new dye compounds .

properties

IUPAC Name

3-(2-nitroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(16)17/h1-2,6-8,13H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPTUMWGKHRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163129
Record name 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitroanilino)-2-cyclohexen-1-one

CAS RN

145657-29-0
Record name 3-[(2-Nitrophenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145657-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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